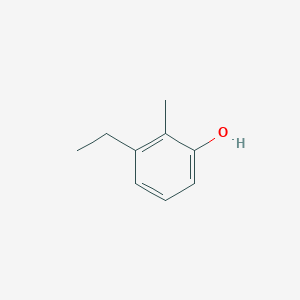

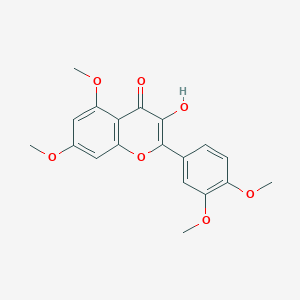

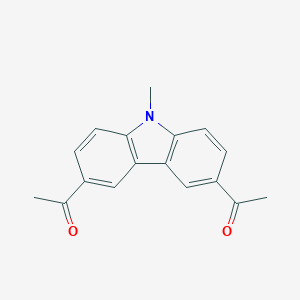

3,6-Diacetyl-9-methyl-9H-carbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole involves a catalytic process, utilizing sodium ethoxide as a catalyst via a Friedländer condensation reaction between 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole and β-aminoaldehydes or β-aminoketones. This method yields the title compounds in good yields of 52–72%, and their structures are confirmed by IR, 1H NMR, MS, and elemental analysis (Yang Li & W. Gao, 2010).

Molecular Structure Analysis

The molecular structure of 3,6-Diacetyl-9-methyl-9H-carbazole, as derived from its synthesis, is characterized by IR, 1H NMR, MS, and elemental analysis, indicating a complex structure that incorporates elements from both carbazole and quinoline. This complexity contributes to its unique chemical properties (Yang Li & W. Gao, 2010).

Chemical Reactions and Properties

Carbazole derivatives, including 3,6-Diacetyl-9-methyl-9H-carbazole, exhibit a range of reactions, such as with hydrazine hydrate to produce acetohydrazide derivatives, and with sodium nitrite/HCl to afford amino diazonium chloride. These reactions are indicative of the active sites and reactivity inherent to the carbazole structure, allowing for the formation of various heterocyclic derivatives with potential antimicrobial properties (N. Salih, J. Salimon, & E. Yousif, 2016).

Physical Properties Analysis

The physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole and related compounds can be inferred from their synthesis and molecular structure. The planarity of the carbazole ring system and its interactions suggest solid-state properties that may include weak intermolecular hydrogen bonding, contributing to its crystalline structure and stability (Yongjun He et al., 2009).

科学研究应用

-

Field: Optoelectronics

- Application : Carbazole-based polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

- Methods : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Field: Energy Storage

- Application : The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was used in energy storage applications .

- Methods : The comonomer was deposited on CFME through electrochemical synthesis .

- Results : The copolymer structure with a double layer capacitance (Cdl) of 100μF Cm −2, higher low-frequency capacitance (CLF) of 5.2 mF Cm −2 was obtained .

-

Field: Light Emitting Diodes (OLEDs)

- Application : Carbazole-based materials have been used in light emitting diodes (OLEDs) .

- Methods : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .

- Results : The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .

未来方向

Carbazole-based compounds, including 3,6-Diacetyl-9-methyl-9H-carbazole, have potential applications in various fields such as nanodevices, rechargeable batteries, and electrochemical transistors . Their potential solubility and the ability to adopt a vast array of structure types make them promising candidates for future research and development .

属性

IUPAC Name |

1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUGYQZSCXUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347271 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diacetyl-9-methyl-9H-carbazole | |

CAS RN |

1483-98-3 |

Source

|

| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)